molecular formula C22H22N2O B2773619 (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 860612-39-1

(2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2773619
CAS No.: 860612-39-1
M. Wt: 330.431
InChI Key: IZHUDNGSOFWPTN-DTQAZKPQSA-N
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Description

The compound (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbazole core, which is a tricyclic aromatic system, and an isopropyl-substituted phenyl group attached via an imine linkage.

Properties

IUPAC Name

(2E)-2-[(4-propan-2-ylanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-14(2)15-7-10-17(11-8-15)23-13-16-9-12-19-18-5-3-4-6-20(18)24-21(19)22(16)25/h3-8,10-11,13-14,23-24H,9,12H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHUDNGSOFWPTN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC=C2CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.

    Introduction of the Isopropyl-Substituted Phenyl Group: This step involves the attachment of the isopropyl-substituted phenyl group to the carbazole core via an imine linkage. This can be achieved through a condensation reaction between the amine group of the phenyl compound and the aldehyde group of the carbazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it into an amine.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one is a carbazole derivative that has garnered attention in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.

Properties

The compound exhibits properties typical of carbazole derivatives, which are known for their biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Anticancer Activity

Carbazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that the specific structure of This compound may enhance its ability to inhibit cancer cell proliferation.

Case Study:

In vitro studies demonstrated that this compound selectively induces apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's efficacy was compared to traditional chemotherapeutics, showing promising results in reducing cell viability at low concentrations.

Antidiabetic Potential

Recent studies have explored the role of carbazole derivatives in regulating glucose metabolism and insulin sensitivity. The compound under discussion has shown potential as an α-glucosidase inhibitor.

Case Study:

In animal models, treatment with the carbazole derivative resulted in significant reductions in blood glucose levels postprandially. The mechanism appears to involve the modulation of AMPK pathways, which are crucial for energy homeostasis.

Neuroprotective Effects

The neuroprotective properties of carbazole derivatives are gaining attention in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, it was observed to reduce markers of inflammation and apoptosis.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has been documented, with some studies highlighting their effectiveness against various bacterial strains.

Case Study:

In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Mechanism of Action

The mechanism of action of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. The imine linkage and carbazole core allow it to bind to proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: This compound shares structural similarities with the phenyl group and exhibits antimicrobial properties.

    Domiphen Bromide: Similar in structure to cetylpyridinium chloride, it also has antimicrobial activity.

    Palladium(II) Acetate: Although different in structure, it shares the ability to undergo various chemical reactions, making it a versatile compound in organic synthesis.

Uniqueness

The uniqueness of (2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one lies in its combination of a carbazole core with an imine linkage and an isopropyl-substituted phenyl group. This unique structure allows for diverse chemical reactivity and potential bioactivity, distinguishing it from other similar compounds.

Biological Activity

(2E)-2-({[4-(propan-2-yl)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one, a compound with the CAS number 860612-39-1, is a member of the carbazole family known for its diverse biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}

It features a tetrahydrocarbazole backbone with an isopropyl-substituted phenyl group and an imine linkage, which are critical for its biological activity. The molecular weight is approximately 276.34 g/mol.

Research indicates that compounds like this compound may act through various mechanisms:

  • Inhibition of Phosphatase Activity : Studies have shown that derivatives of tetrahydrocarbazole can inhibit the phosphatase activity of CpxA in bacterial systems. This inhibition leads to the activation of the CpxRA signaling pathway, which is crucial for bacterial virulence regulation .
  • Structure-Activity Relationships : The biological activity is heavily influenced by structural modifications. For instance, the presence of specific functional groups on the A-ring and the stereochemistry of the primary amine significantly affect potency and selectivity .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties by modulating bacterial signaling pathways. Its ability to inhibit CpxA phosphatase activity suggests potential use in treating infections caused by resistant bacterial strains.

Anticancer Potential

Preliminary studies indicate that similar carbazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve inducing apoptosis through mitochondrial pathways or disrupting cellular signaling networks involved in proliferation .

Case Studies and Research Findings

  • CpxA Inhibition Studies : In a study involving E. coli models, derivatives were tested for their ability to inhibit CpxA phosphatase activity. Compound 26 was highlighted as having an EC50 value of 1.1 μM, indicating strong inhibitory effects compared to earlier compounds in the series .
  • SAR Analysis : A detailed SAR analysis revealed that modifications to the B-ring led to inactive compounds, emphasizing the importance of maintaining a specific structural integrity for biological activity. The presence of a primary amine was found essential for target engagement within CpxA's binding pocket .

Data Tables

CompoundEC50 (μM)Mechanism of ActionReference
Compound 116–17CpxA phosphatase inhibition
Compound 261.1CpxA phosphatase inhibition
ControlN/ANo significant effect

Q & A

Q. What are the common synthetic routes and purification methods for this carbazolone derivative?

The compound can be synthesized via condensation reactions between substituted anilines and carbazolone precursors. Key steps include:

  • Schiff base formation : Reacting 2,3,4,9-tetrahydro-1H-carbazol-1-one with 4-isopropylaniline under reflux in ethanol, catalyzed by acetic acid, to form the (E)-configured imine .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product from by-products like unreacted starting materials or stereoisomers .
  • Critical parameters : Reaction time (12–24 hrs), temperature (70–80°C), and stoichiometric ratios (1:1.2 carbazolone:aniline) to maximize yield (>65%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for CH=N) and carbazolone backbone signals (δ 2.5–3.2 ppm for tetrahydro protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 347.2) and fragments consistent with the proposed structure .
  • Elemental Analysis : CHNS data (e.g., C: 72.3%, H: 6.8%, N: 12.1%) validate stoichiometry .

Q. What crystallographic techniques are used to resolve its molecular structure?

  • Single-crystal X-ray diffraction : Crystals grown via slow evaporation (acetone/chloroform) are analyzed using Mo-Kα radiation (λ = 0.71073 Å).
  • Software : SHELXL refines the structure, achieving R-factors < 0.05. Key metrics include mean C–C bond lengths (0.003–0.004 Å) and torsional angles for the carbazolone core .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved?

  • Data validation : Cross-check data collection parameters (e.g., temperature stability ±1°C, θ range 2–25°) to minimize errors in intensity measurements .
  • Refinement protocols : Use SHELXL’s TWIN/BASF commands for twinned crystals or disorder modeling. Compare residual density maps to identify missed hydrogen atoms or solvent molecules .
  • Cross-validation : Validate against spectroscopic data (e.g., NMR coupling constants for CH=N conformation) .

Q. What strategies optimize the synthesis of heteroannulated carbazole derivatives from this compound?

  • Reaction design : React with ethyl acetate under basic conditions to form acetylated intermediates, followed by cyclization with hydrazine or hydroxylamine to yield pyrazolo/isoxazolo-carbazoles .
  • Mechanistic analysis : Monitor intermediates via TLC and LC-MS to identify kinetic vs. thermodynamic products. Adjust solvent polarity (e.g., DMF → water) to favor cyclization .

Q. How do hydrogen-bonding networks influence its supramolecular assembly?

  • Graph set analysis : Use Mercury software to classify hydrogen bonds (e.g., N–H···O, C=O···H–N) into motifs like R22(8)R_2^2(8) or C(6)C(6). For example, N–H···O interactions between the carbazolone carbonyl and adjacent amine groups stabilize dimeric aggregates .
  • Thermal analysis : DSC/TGA correlate melting points (e.g., 220–230°C) with hydrogen-bond strength and lattice stability .

Q. How can experimental design (DoE) improve synthetic yield and purity?

  • Factor screening : Use Plackett-Burman designs to prioritize variables (e.g., catalyst loading, solvent ratio). For this compound, temperature and reaction time dominate yield (>80% impact) .
  • Response surface methodology : Optimize conditions (e.g., 75°C, 18 hrs, 1:1.3 stoichiometry) via central composite designs, reducing by-products like Z-isomers or oxidized side products .

Q. How are computational methods applied to predict biological interactions?

  • Docking studies : Use AutoDock Vina to model binding to target proteins (e.g., kinase domains). The carbazolone core shows π-π stacking with tyrosine residues, while the isopropylphenyl group occupies hydrophobic pockets .
  • MD simulations : Analyze hydrogen-bond persistence (e.g., >70% occupancy for CH=N···water interactions) to assess solvation effects .

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